molecular formula C7H10O5 B3054070 Dimethyl formylsuccinate CAS No. 58026-12-3

Dimethyl formylsuccinate

Cat. No.: B3054070
CAS No.: 58026-12-3
M. Wt: 174.15 g/mol
InChI Key: RYFFRHSMYJVFER-UHFFFAOYSA-N
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Description

Dimethyl formylsuccinate is an organic compound with the molecular formula C₇H₁₀O₅ It is a derivative of succinic acid, where the carboxyl groups are esterified with methanol, and one of the methylene groups is substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl formylsuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The formyl group can be introduced through a subsequent formylation reaction using formic acid or formyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve a continuous process where succinic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials. Advanced techniques such as reactive distillation can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl formylsuccinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Dimethyl succinate.

    Reduction: Dimethyl hydroxymethylsuccinate.

    Substitution: Dimethyl substituted succinates depending on the nucleophile used.

Scientific Research Applications

Dimethyl formylsuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl formylsuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester groups can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Dimethyl succinate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Dimethyl fumarate: Contains a double bond, which imparts different reactivity and applications.

    Dimethyl malonate: Contains two ester groups but lacks the formyl group, leading to different chemical behavior.

Uniqueness: Dimethyl formylsuccinate is unique due to the presence of both ester and formyl functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

dimethyl 2-formylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(4-8)7(10)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFRHSMYJVFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973610
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58026-12-3
Record name 1,4-Dimethyl 2-formylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58026-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl formylsuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058026123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl formylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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